N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide
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Overview
Description
N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE is a compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities such as antibacterial, antifungal, anticancer, and antiviral properties . This compound, with its unique structure, combines the properties of a triazole ring with a fluorobenzyl and a benzenesulfonamide moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The reaction conditions typically include the use of a copper catalyst, an organic azide, and an alkyne under mild conditions
Chemical Reactions Analysis
N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring and fluorobenzyl group contribute to its potential as an antibacterial, antifungal, and anticancer agent.
Biochemistry: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with the active site of enzymes, inhibiting their activity, while the fluorobenzyl group can enhance the compound’s binding affinity and specificity . The benzenesulfonamide moiety can also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
N~1~-[1-(3-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-4-METHYL-1-BENZENESULFONAMIDE can be compared with other similar compounds, such as:
1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol: This compound shares the triazole and fluorobenzyl moieties but lacks the benzenesulfonamide group.
N-[1-(3-Fluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide: This compound has a similar sulfonamide group but features a pyrazole ring instead of a triazole ring.
AB-FUBINACA: A synthetic cannabinoid with a fluorobenzyl group, used for its high affinity for cannabinoid receptors.
Properties
Molecular Formula |
C16H15FN4O2S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H15FN4O2S/c1-12-5-7-15(8-6-12)24(22,23)20-16-18-11-21(19-16)10-13-3-2-4-14(17)9-13/h2-9,11H,10H2,1H3,(H,19,20) |
InChI Key |
JXOBNGIBRFPVSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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